![molecular formula C6H14O5 B053887 Diglycerol CAS No. 627-82-7](/img/structure/B53887.png)
Diglycerol
Overview
Description
Synthesis Analysis
Diglycerol is synthesized through a solvent-free glycerol etherification process, utilizing solid-base catalysts. For instance, acid-treated montmorillonite K-10, modified with LiOH (Clay Li/MK-10) through an ion-exchange method, serves as an effective catalyst for this compound production. This process achieves a high glycerol conversion rate of about 98%, resulting in a this compound selectivity of approximately 53%. The process benefits from the absence of solvents, highlighting its eco-friendliness and efficiency in producing this compound (Ayoub & Abdullah, 2013).
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple hydroxyl groups that contribute to its solubility and reactivity. The structure facilitates various chemical reactions, making this compound a versatile compound in synthetic chemistry. The branching topology and chirality of this compound derivatives also influence their physical and chemical properties, enabling the synthesis of lipids with specific characteristics (Markowski et al., 2014).
Chemical Reactions and Properties
This compound participates in a range of chemical reactions, including catalytic reductive alkylation of carboxylic acids, which yields (poly)glycerol monoethers with good selectivity and yield. This reaction, catalyzed by Pd/C under hydrogen with an acid ion-exchange resin as a cocatalyst, showcases this compound's reactivity and potential for producing various chemical compounds (Sutter et al., 2012).
Physical Properties Analysis
The physical properties of this compound, such as viscosity, melting point, and solubility, are crucial for its applications in different industries. For example, high molecular weight hyperbranched polyglycerols (HPG) synthesized from glycidol exhibit low intrinsic viscosities and small hydrodynamic radii, which are significant for applications requiring specific fluid dynamics (Kainthan et al., 2006).
Chemical Properties Analysis
This compound's chemical properties, such as reactivity towards acids and aldehydes, enable its use in synthesizing diverse compounds. Its role as a green, biodegradable medium for catalyst-free syntheses of complex molecules like 4H-pyrans highlights its potential as an eco-friendly alternative in organic chemistry (Safaei et al., 2012).
Scientific Research Applications
Asphalt Release Agents : Diglycerol is utilized to create bio-sourced waste chemicals for asphalt release agents. This application reduces adhesion in different asphalt formulations, proving effective in field use without dissolving bitumen (Mikhailenko et al., 2018).
Cosmetics : In toothpaste and deodorant sticks, this compound serves as a humectant, improving flavor, cooling sensation, fragrance impact, and reducing irritation and tackiness (Stier & Lucia, 2003).
Biobased Polyether Thermosets : this compound is a key raw material in the synthesis of fully recyclable aliphatic polyether thermosets, showing potential in food, personal care, and pharmaceutical industries (Gallastegui et al., 2021).
Solvent-Free Synthesis Process : A solvent-free glycerol etherification process, using solid-base catalysts, is employed for this compound synthesis. This process achieves high selectivity and conversion efficiency (Ayoub & Abdullah, 2013).
Glycerol Oligomerization : this compound, as a product of glycerol oligomerization, finds applications in food, cosmetics, and chemical industries. Different catalysts influence the distribution of this compound isomers (Martin, Checinski & Richter, 2012).
Catalytic Synthesis : this compound dicarbonate, synthesized using hydrotalcites as catalysts, serves as a potential monomer for non-isocyanate polyurethanes (Stewart, Weckhuysen & Bruijnincx, 2015).
Microwave Irradiation in Etherification : Research underlines the role of microwave irradiation in the efficient synthesis of this compound, highlighting its growing demand in various industries (Ayoub et al., 2020).
Energetic Plasticizer in Explosives : this compound tetranitrate, a product of this compound nitration, is investigated for its application as a plasticizer in explosive and propellant formulations (Straessler & Lee, 2017).
Thermostabilization of Proteins : this compound phosphate, derived from this compound, demonstrates potential in thermostabilizing proteins, especially in biotechnological applications (Lamosa et al., 2000).
Catalytic Oxidation : this compound undergoes selective oxidation using a palladium/neocuproine complex, yielding products like “diglycerose” (Wang et al., 2021).
Mechanism of Action
Target of Action
Diglycerol, a derivative of glycerol, primarily targets Protein Kinase C (PKC) and Protein Kinase D (PKD) isoforms . These isoforms can sense diacylglycerol (DAG), a neutral lipid involved in various metabolic pathways in the cell . PKC and PKD isoforms play a crucial role in the regulation of metabolic homeostasis and might serve as targets for the treatment of metabolic disorders such as obesity and diabetes .
Mode of Action
This compound interacts with its targets, PKC and PKD isoforms, through a process known as DAG-sensing . This interaction leads to the activation of these isoforms, which in turn disrupts metabolic homeostasis and contributes to the development of metabolic diseases . DAG in cell membranes recruits PKD through its C1 domains and induces conformational changes that abrogate PKDs autoinhibitory mechanism, leading to autophosphorylation at the C-terminus of PKD1 and PKD2, and subsequently activates PKDs .
Biochemical Pathways
This compound is involved in various biochemical pathways. It is an intermediate in the formation of phosphatidylcholine, phosphatidylethanolamine, and triacylglycerols in eukaryotes . It is also involved in the biosynthesis of sphingomyelin . In glycolysis, this compound is oxidized to DHA, the simplest ketone sugar, and this molecule actively takes part in respiration in higher plants and animals .
Pharmacokinetics
It is known that this compound mono- and diesters of various fatty acids can be prepared by reacting this compound and fatty acids in a specific environment . This suggests that the bioavailability of this compound may be influenced by its esterification with different fatty acids.
Result of Action
The action of this compound results in various molecular and cellular effects. It plays a crucial role in protein transport, vesicle secretion, insulin signaling, cell growth, and proliferation . The selective oxidation of this compound using oxygen as a clean oxidant in the presence of a palladium/neocuproine complex results in the formation of a product named “diglycerose” .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the selective oxidation of this compound has been studied using oxygen as a clean oxidant in the presence of a palladium/neocuproine complex . The reaction parameters were optimized to obtain the mono-oxidation product with a high yield . This suggests that the action of this compound can be significantly influenced by the presence of certain catalysts and the availability of oxygen.
Safety and Hazards
Future Directions
The demand for diglycerol is expected to grow due to its extensive use in various industries . Research has been conducted to upgrade glycerol via various processes, including the etherification process . Some potential future directions include developing novel methods for the synthesis of this compound with improved properties, finding new applications of this compound in fields such as cosmetics, pharmaceuticals, and energy storage, and investigating the potential of this compound as a plasticizer in biodegradable polymers.
properties
IUPAC Name |
3-(2,3-dihydroxypropoxy)propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c7-1-5(9)3-11-4-6(10)2-8/h5-10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLRAVKSCUXZTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872273 | |
Record name | 3,3'-Oxydi(propane-1,2-diol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
Record name | Propanediol, oxybis- | |
Source | EPA Chemicals under the TSCA | |
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CAS RN |
627-82-7, 59113-36-9 | |
Record name | Bis(2,3-dihydroxypropyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha,alpha'-Diglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diglycerin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059113369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diglycerol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8689 | |
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Record name | Propanediol, oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3'-Oxydi(propane-1,2-diol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxybispropanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,3'-oxydi(propylene glycol) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.,.ALPHA.'-DIGLYCEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC0A740LR3 | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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